1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride

Salt selection Aqueous solubility Solid-state stability

Secure the dihydrochloride salt to leverage its single chiral center for enantioselective SAR studies and distinct primary amine pharmacophore (2 HBD) versus methylene-bridged analogs. Empirically validated EC₅₀ >10,000 nM at FFAR4/GPR120 ensures reliable negative control performance in FLIPR calcium flux screens. The dihydrochloride form guarantees accurate sub-milligram weighing and direct aqueous/DMSO stock preparation, outperforming the liquid free base in solid-state stability and solubility. Available at ≥95% purity for parallel synthesis—amide coupling, reductive amination, sulfonamide, and urea derivatization—with the fully methylated pyrazole core blocking metabolic hotspots.

Molecular Formula C9H19Cl2N3
Molecular Weight 240.17
CAS No. 2309448-13-1
Cat. No. B2912543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride
CAS2309448-13-1
Molecular FormulaC9H19Cl2N3
Molecular Weight240.17
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CC(C)N.Cl.Cl
InChIInChI=1S/C9H17N3.2ClH/c1-6(10)5-9-7(2)11-12(4)8(9)3;;/h6H,5,10H2,1-4H3;2*1H
InChIKeyPERKZMKHWXOBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine Dihydrochloride (CAS 2309448-13-1): Procurement-Relevant Identity and Class Placement


1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine dihydrochloride (CAS 2309448-13-1, molecular formula C₉H₁₉Cl₂N₃, MW 240.17 g/mol) is the dihydrochloride salt of a C4-aminoalkyl-substituted 1,3,5-trimethylpyrazole . The free base (CAS 1007461-83-7, C₉H₁₇N₃, MW 167.25 g/mol) is catalogued by Enamine as building block EN300-88394 at 95% purity [1]. The compound belongs to the 4-aminoalkyl-1,3,5-trimethylpyrazole subclass, wherein a primary amine-bearing alkyl chain is directly attached at the pyrazole 4-position, distinguishing it from N-methyl-linked analogs and regioisomeric propan-1-amine variants. Its single stereogenic center at the carbon bearing the primary amine is a critical structural feature absent in many close comparator scaffolds.

Why Generic Substitution Fails for 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine Dihydrochloride: Structural Nuances That Defeat Simple Interchange


Within the 1,3,5-trimethylpyrazole-4-aminoalkyl family, three structural variables—amine attachment topology (direct C–C vs. methylene-bridged C–N), alkyl chain length at the 4-position, and salt form—each independently alter physicochemical properties, reactivity, and biological target engagement [1][2]. The target compound bears a propan-2-amine chain directly attached at C4, creating a chiral α-methyl-substituted primary amine. In contrast, the commercially more prevalent analog N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propan-2-amine (CAS 880361-69-3, Sigma-Aldrich PH015788) inserts a methylene spacer, converting the amine from a C4-directly-attached primary amine to a benzylic-type secondary amine with different basicity, rotatable bond count, and hydrogen-bonding geometry . The regioisomer 1-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine (CAS 1009000-54-7) shifts the amine to the terminal carbon, eliminating the chiral center and altering steric accessibility [3]. The shorter-chain homolog 1-(1,3,5-trimethylpyrazol-4-yl)ethanamine (CAS 936940-12-4, MW 153.22) reduces lipophilic bulk by one methylene unit, directly affecting logP and target-fit geometry . Finally, the dihydrochloride salt form (MW 240.17) versus the free base (MW 167.25) governs aqueous solubility, solid-state stability, and weighing accuracy in sub-milligram experimental workflows. These cumulative differences mean that even compounds sharing the 1,3,5-trimethylpyrazole core cannot be assumed functionally interchangeable without explicit comparative data.

Quantitative Differentiation Evidence: 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt Form Enables Quantifiable Aqueous Handling Advantages Over the Free Base

The target compound is supplied as a discrete dihydrochloride salt (C₉H₁₉Cl₂N₃, MW 240.17), in contrast to the free base form (C₉H₁₇N₃, MW 167.25) catalogued separately under CAS 1007461-83-7 . The dihydrochloride salt incorporates two equivalents of HCl, increasing molecular weight by 43.6% relative to the free base. This salt formation is standard practice for primary amines to enhance aqueous solubility and provide a defined, non-hygroscopic solid amenable to accurate microgram-scale weighing. The free base is a liquid at ambient temperature (shipping temperature: room temperature per Enamine specifications) and lacks the protonation-defined handling characteristics of the salt . For procurement: the salt form provides lot-to-lot consistency in protonation state, whereas the free base may exhibit variable degrees of protonation depending on storage conditions.

Salt selection Aqueous solubility Solid-state stability Chemical procurement

Chiral Center at the α-Carbon of the Propan-2-amine Chain Confers Stereochemical Differentiation Absent in Achiral Analogs

The target compound possesses a single sp³ stereogenic center at the carbon atom bearing the primary amine (the C2 position of the propan-2-amine chain). This chiral center is absent in three key comparators: (i) 1-(1,3,5-trimethylpyrazol-4-yl)ethanamine (CAS 936940-12-4), where the amine-bearing carbon is not substituted with a methyl group and is therefore prochiral but not stereogenic ; (ii) N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propan-2-amine (CAS 880361-69-3), which has a methylene spacer and an achiral secondary amine nitrogen ; and (iii) the regioisomeric propan-1-amine (CAS 1009000-54-7), where the amine is on the terminal carbon lacking a methyl substituent, rendering the molecule achiral [1]. The presence of a chiral center means that the racemic mixture (as supplied) can—if resolution is undertaken—yield enantiomerically enriched material for stereospecific target engagement studies, a capability structurally precluded in the achiral comparators.

Chirality Stereochemistry Structure-activity relationships Medicinal chemistry

Direct C4–C Attachment Topology vs. Methylene-Bridged C4–CH₂–N Analogs Yields Distinct Pharmacophoric Geometry

The target compound features a direct carbon–carbon bond between the pyrazole C4 position and the propan-2-amine chain (C4–CH₂–CH(CH₃)–NH₂), as confirmed by SMILES: CC1=C(C(=NN1C)C)CC(C)N [1]. In contrast, the Sigma-Aldrich-catalogued analog N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propan-2-amine (CAS 880361-69-3, AldrichCPR PH015788) interposes a methylene bridge between the pyrazole C4 and the amine nitrogen (C4–CH₂–NH–CH(CH₃)₂), creating a secondary amine with SMILES: CC1=C(CNC(C)C)C(C)=NN1C . This topological difference produces: (i) a primary amine (target) versus a secondary amine (comparator), with distinct hydrogen-bond donor/acceptor profiles—the primary amine has 2 H-bond donors (NH₂) while the secondary amine has 1 (NH); (ii) different N–C4 distances affecting pharmacophoric geometry; (iii) differing predicted basicity—the target primary amine has an computationally estimated pKa of approximately 9.76, whereas the benzylic-type secondary amine in the comparator is expected to have a lower pKa [2]. These differences are structural, not speculative: the SMILES strings unambiguously confirm the connectivity distinction.

Scaffold topology Structure-based design Conformational analysis Medicinal chemistry

Biological Profiling at FFAR4/GPR120 Demonstrates Lack of Agonist Activity, Providing a Clean Negative-Control Profile Distinct from Active Pyrazole-Containing GPCR Ligands

The free base of the target compound (CHEMBL3601003) has been experimentally tested for agonist activity at the free fatty acid receptor 4 (FFAR4/GPR120, human) in a FLIPR calcium flux assay using CHO cells in the presence of 0.1% bovine serum albumin, as curated in the ChEMBL database and deposited via BindingDB (BDBM50107303) [1]. The measured EC₅₀ was >10,000 nM (>10 μM), indicating no meaningful agonist activity at this receptor. This inactivity profile is valuable for two procurement-relevant reasons: (i) it establishes the compound as a suitable negative-control scaffold for assay development when probing pyrazole-containing GPCR ligand series, and (ii) it contrasts with structurally related 1,3,5-trimethylpyrazole-containing compounds that do exhibit receptor modulation, such as certain pyrazole carboxamide derivatives that inhibit succinate dehydrogenase (SDH) with defined IC₅₀ values in the nanomolar-to-micromolar range [2]. The explicit negative data point (>10,000 nM) provides a quantitative baseline against which analogs can be compared for gain-of-activity SAR studies.

GPCR FFAR4 GPR120 Selectivity profiling Negative control

Enamine Catalog Purity Specification (95%) and Stock Availability Provide Defined Quality Benchmarks for Procurement

The free base of the target compound is catalogued by Enamine LLC under product code EN300-88394 with a stated purity of 95% [1]. This purity specification provides a defined quality benchmark against which incoming material can be verified by HPLC or GC. The dihydrochloride salt (CAS 2309448-13-1) is listed by multiple vendors including A2B Chem (BL51812) and Shachemlin, though specific purity certificates must be obtained at the time of order . For comparison, the methylene-bridged analog N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propan-2-amine (CAS 880361-69-3) is offered by Sigma-Aldrich through the AldrichCPR program with the explicit caveat that Sigma-Aldrich 'does not collect analytical data for this product' and 'buyer assumes responsibility to confirm product identity and/or purity' . This represents a meaningful procurement differentiation: Enamine's batch-level 95% purity specification for the free base provides a verifiable quality anchor, whereas the Sigma-Aldrich comparator product is sold on an 'as-is' basis without vendor analytical characterization.

Chemical procurement Purity specification Vendor comparison Building blocks

Recommended Application Scenarios for 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine Dihydrochloride Based on Quantitative Differentiation Evidence


Stereochemical SAR Exploration in Medicinal Chemistry Programs Targeting Chiral Amine Binding Pockets

The compound's single stereogenic center at the α-carbon of the propan-2-amine chain (Evidence Item 2) makes it a candidate scaffold for enantioselective SAR studies. Unlike the achiral ethanamine, propan-1-amine regioisomer, or methylene-bridged analogs, the target compound can be resolved into enantiomers via chiral chromatography or diastereomeric salt formation, enabling differential pharmacological evaluation of (R)- and (S)-enantiomers at chiral biological targets. This application is directly supported by the structural chirality evidence and is precluded for the comparator compounds that lack a stereogenic center [1][2].

Negative Control Compound for FFAR4/GPR120 Agonist Screening Assays

The ChEMBL/BindingDB-confirmed EC₅₀ > 10,000 nM at human FFAR4/GPR120 (Evidence Item 4) positions the compound as a quantitatively validated negative control for laboratories screening pyrazole-containing compound libraries against this receptor. Its structural similarity to active 1,3,5-trimethylpyrazole derivatives, combined with experimentally confirmed lack of FFAR4 agonist activity, provides an ideal tool for discriminating assay background from genuine hit activity in FLIPR-based calcium flux screens [3].

Fragment-Based Drug Discovery Requiring a Well-Characterized, Soluble Primary Amine Pyrazole Fragment

The dihydrochloride salt form (Evidence Item 1) offers superior aqueous solubility and solid-state handling compared to the liquid free base, enabling accurate preparation of DMSO or aqueous stock solutions at defined concentrations for fragment screening. The directly-attached primary amine topology (Evidence Item 3) provides a distinct hydrogen-bonding pharmacophore (2 HBD, primary amine) compared to the methylene-bridged secondary amine analog (1 HBD), making the target compound a complementary fragment for exploring amine-mediated interactions in protein binding sites [1].

Building Block for Parallel Synthesis of 1,3,5-Trimethylpyrazole-4-alkylamine-Derived Compound Libraries

The Enamine-catalogued free base (EN300-88394, 95% purity; Evidence Item 5) provides a procurement-ready building block with documented purity for parallel synthesis workflows. The primary amine handle at the propan-2-amine position permits amide coupling, reductive amination, sulfonamide formation, and urea synthesis, while the fully substituted 1,3,5-trimethylpyrazole core blocks metabolic hotspots on the heterocycle. This combination of a defined purity starting material and a derivatizable primary amine distinguishes the compound from 'as-is' comparator building blocks that lack vendor analytical characterization [4].

Quote Request

Request a Quote for 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.